![molecular formula C6H4F2N2O4 B1473272 2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetic acid CAS No. 1376372-60-9](/img/structure/B1473272.png)
2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetic acid
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Overview
Description
“2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetic acid” is a chemical compound with the molecular formula C7H7N3O5 and a molecular weight of 213.15 . It is used for proteomics research .
Synthesis Analysis
The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5yl methacrylates, which are structurally similar to the compound , has been reported. These were synthesized for the first time by the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride .Physical And Chemical Properties Analysis
The compound has a predicted density of approximately 1.6 g/cm3 and a predicted refractive index of n20D 1.57 .Scientific Research Applications
Synthesis of Methacrylates
This compound can be used to synthesize 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5yl methacrylates , which are synthesized by reacting 5-hydroxyuracil derivatives with methacrylic anhydride .
Rotameric Isomerization
The compound is involved in the rotameric isomerization process. An example includes its use in synthesizing methyl (9a R)-2-(2′,4′-dioxo-1′,2′,3′,4′-tetrahydropyrimidin-5′-yl)-6,9a-dimethyl-1,3-dioxo-12-(propan-14-yl)-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylate through ultrasound irradiation .
Three-component Synthesis
It can also be used in a three-component synthesis process to create complex molecules such as 5-(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5,12-dihydrobenzo[b]pyrimido[5,4-g][1,8]naphthyridine-2,4 (1H,3H)-dione .
properties
IUPAC Name |
2-(2,4-dioxo-1H-pyrimidin-5-yl)-2,2-difluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O4/c7-6(8,4(12)13)2-1-9-5(14)10-3(2)11/h1H,(H,12,13)(H2,9,10,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWKVIGWHGSBNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(C(=O)O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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